3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one
Description
Properties
CAS No. |
648416-64-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO4/c1-11(15(18)12-6-3-2-4-7-12)16(19)13-8-5-9-14(10-13)17(20)21/h2-11,16,19H,1H3 |
InChI Key |
DMIRBKWODMHLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
This method involves the reaction of acetophenone with isobutyraldehyde in the presence of an acid catalyst.
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Solvent: Toluene
- Temperature: Reflux
Yield: Typically high, but varies based on reaction conditions.
- Formation of a carbocation from isobutyraldehyde.
- Electrophilic attack on acetophenone.
- Rearrangement and stabilization to yield the target compound.
Mannich Reaction
The Mannich reaction is another effective method for synthesizing this compound, utilizing acetophenone, formaldehyde, and a secondary amine.
- Acetophenone reacts with formaldehyde and a secondary amine to form a Mannich base.
- The Mannich base undergoes hydrolysis and reduction to yield the target compound.
Yield: Reported yields can exceed 74% depending on the specific conditions used.
- High selectivity and efficiency.
- Mild reaction conditions reduce by-products.
Reduction Reactions
Reduction can be performed on various intermediates to obtain the desired hydroxylated product.
- Sodium borohydride
- Lithium aluminum hydride
- The carbonyl group in intermediates is reduced to an alcohol.
- Subsequent hydrolysis may be required to finalize the product.
Yield: Often high, around 90%, depending on purification steps.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
| Method | Main Reactants | Catalyst/Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Acetophenone + Isobutyraldehyde | Acid catalyst (reflux) | Moderate to high | Simple setup |
| Mannich Reaction | Acetophenone + Formaldehyde + Amine | Acid catalyst | ≥ 74% | High selectivity |
| Reduction | Various intermediates | Sodium borohydride | ~90% | High yield with mild conditions |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-3-(3-aminophenyl)-1-phenylpropan-1-one.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares a core β-hydroxy ketone scaffold with several analogs, differing in substituents and their positions. Key structural variations influence reactivity, solubility, and bioactivity:
Table 1: Structural Comparison of β-Hydroxypropanone Derivatives
Key Observations :
Comparison :
Anti-Inflammatory Activity:
β-Hydroxy-β-arylpropanoic acids (structurally related to the target compound) exhibit significant anti-inflammatory activity. For example:
- 3-Hydroxy-3,3-diphenylpropanoic acid showed activity comparable to ibuprofen (ED50 = 12.3 mg/kg vs. 10.5 mg/kg) without gastric lesions .
Physicochemical Data:
- Elemental Analysis: For 3-(2-chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one: C, 67.96%; H, 4.70%; N, 3.68% (vs. theoretical: C, 68.12%; H, 4.63%; N, 3.78%) .
- Hydrogen Bonding : Hydroxy and nitro groups facilitate crystal packing via O–H···O and C–H···O interactions, critical for solid-state stability .
Computational Insights
Density functional theory (DFT) studies on analogs like (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one reveal:
Biological Activity
3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one, also known by its CAS number 634606-85-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13NO4
- Molecular Weight : 271.268 g/mol
- LogP : 3.424
- PSA (Polar Surface Area) : 83.120 Ų
Synthesis
The synthesis of 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves a multi-step process that includes the reaction of phenylpropanone derivatives with nitro-substituted aromatic compounds. The general synthetic route includes:
- Formation of the intermediate : Reaction between acetophenone and nitrobenzaldehyde.
- Reduction and hydrolysis : Converting the intermediate into the target compound through reduction and hydrolysis steps.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one against various pathogens. Notably, it has shown activity against Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM . This suggests that the compound may be beneficial in treating infections caused by resistant mycobacterial strains.
Cytotoxic Effects
The compound has also been evaluated for cytotoxicity against cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxic activity against A549 lung cancer cells. The mechanism involves the inhibition of cell viability and induction of apoptosis through activation of caspases and inhibition of NF-kB signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis:
- Inhibition of NF-kB : This transcription factor is crucial for cell survival; its inhibition leads to increased apoptosis in cancer cells.
- Caspase Activation : The compound promotes the activation of caspases, which are key executors in the apoptotic pathway.
Study on Antimicrobial Activity
A recent investigation into the antimicrobial properties of various phenylpropanone derivatives, including 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one, demonstrated significant activity against Mycobacterium abscessus. The study provided insights into structure-activity relationships (SAR), indicating that modifications at specific positions on the aromatic rings could enhance antimicrobial efficacy .
Study on Cytotoxicity in Cancer Cells
In another study focusing on lung cancer cells, treatment with 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one resulted in a dose-dependent decrease in cell viability. The results indicated that the compound not only inhibited proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
